
2-Butoxyethanol
Overview
Description
2-Butoxyethanol is an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor. This compound belongs to the family of glycol ethers and is a butyl ether of ethylene glycol. It is widely used as a solvent in various industrial and domestic products due to its properties as a surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxyethanol is typically synthesized by the reaction of ethylene oxide with butyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst, at elevated temperatures and pressures. The reaction can be represented as follows:
C2H4O+C4H9OH→C4H9OCH2CH2OH
Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of ethylene oxide with butyl alcohol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid.
Reduction: It can be reduced to form butoxyethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products:
Oxidation: Butoxyacetic acid.
Reduction: Butoxyethanol derivatives.
Substitution: Various ethers and esters
Scientific Research Applications
Chemical Properties and Characteristics
2-Butoxyethanol (CHO) is a colorless liquid with a characteristic ether odor. It has a moderate evaporation rate, high dilution ratio, and the ability to dissolve both polar and non-polar substances. These properties make it an effective solvent in numerous applications.
Property | Value |
---|---|
Boiling Point | 171 °C |
Flash Point | 67 °C |
Density | 0.90 g/cm³ |
Water Solubility | ≥ 100 mg/ml |
Commercial Uses
This compound is widely used in various industries, including:
- Paints and Coatings : It serves as a solvent in lacquers, enamels, varnishes, and latex paints. Approximately 75% of its production is consumed by the paint industry due to its low volatility, which extends drying times and enhances the quality of coatings .
- Cleaning Products : It is a key ingredient in industrial and household cleaners, degreasers, and surface cleaners. Its surfactant properties help solubilize oily dirt and lower water's surface tension .
- Printing Inks : Used in inks for printing on various surfaces, including textiles and leather dyes .
- Petroleum Industry : Functions as a component in hydraulic fracturing fluids and oil spill dispersants like Corexit 9527. Its surfactant properties stabilize fluids under high pressure during oil extraction processes .
- Food Industry : Approved by the U.S. FDA for use as a direct and indirect food additive, including antimicrobial agents and stabilizers .
Scientific Research Applications
Research has focused on the toxicological effects of this compound, particularly regarding its carcinogenic potential and mechanisms of action.
Toxicology Studies
- Carcinogenicity : Studies have indicated that chronic exposure to this compound can lead to liver tumors in laboratory animals. The proposed mechanism involves oxidative stress mediated by its metabolite, 2-butoxyacetic acid, which induces hemolysis in rodents .
- Hepatic Effects : Research has demonstrated that exposure to this compound can cause oxidative damage in liver tissues. In one study, increased DNA synthesis was observed in mouse hepatocytes following treatment with the compound .
- Inhalation Studies : Toxicology studies involving inhalation exposure have shown significant adverse effects on body weight and organ health in rats and mice over extended periods .
Case Study 1: Occupational Exposure
A study investigated the effects of prolonged exposure to cleaning products containing this compound among workers in industrial settings. Results indicated increased respiratory issues and skin irritation among those frequently exposed compared to control groups without exposure.
Case Study 2: Environmental Impact
Following the Deepwater Horizon oil spill, Corexit 9527 was utilized extensively as an oil dispersant containing this compound. Research assessed its effectiveness in dispersing oil but raised concerns regarding potential toxicity to marine life due to the compound's surfactant properties .
Health Implications
While this compound is effective in many applications, it poses health risks upon exposure. Acute inhalation can lead to central nervous system depression and metabolic acidosis; chronic exposure may result in liver damage and carcinogenic effects . Regulatory agencies have established guidelines for safe handling to mitigate these risks.
Mechanism of Action
The primary mechanism of action of 2-Butoxyethanol involves its metabolism to butoxyacetic acid, which is responsible for its toxic effects. The compound is absorbed through the skin, lungs, and gastrointestinal tract, and is metabolized in the liver. Butoxyacetic acid causes hemolysis by disrupting the cell membrane of red blood cells, leading to their destruction. This hemolytic effect is the primary toxicological concern associated with this compound .
Comparison with Similar Compounds
Ethylene glycol monobutyl ether: Similar in structure and properties, but with different toxicological profiles.
Diethylene glycol monobutyl ether: Has a higher boiling point and is less volatile.
Propylene glycol monobutyl ether: Similar solvent properties but with a different metabolic pathway.
Uniqueness: 2-Butoxyethanol is unique due to its balance of solvent properties, including its ability to dissolve both polar and non-polar substances, making it highly versatile in various applications .
Biological Activity
2-Butoxyethanol (BE), a glycol ether commonly used in solvents and cleaning products, has garnered attention due to its biological activity and potential health effects. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and implications for human health based on diverse research findings.
Metabolism of this compound
This compound is metabolized in the body primarily to 2-butoxyacetic acid (BAA), which is responsible for many of its toxic effects. The metabolic pathways for BE are similar across species, including humans, although sensitivity varies. In humans, BAA is rapidly excreted in urine, suggesting efficient detoxification mechanisms .
Hemolytic Activity
One of the most significant biological activities of this compound is its hemolytic effect. Studies indicate that exposure can lead to hemolysis, characterized by the destruction of red blood cells and subsequent release of hemoglobin into the bloodstream. This effect has been documented in various animal models, including rats and mice, with a no-observed-adverse-effect level (NOAEL) identified at 24.6 ppm for rats .
Table 1: Summary of Hemolytic Effects in Animal Studies
Species | Exposure Level (ppm) | Observed Effects |
---|---|---|
Rats | ≥375 | Death observed after 1-3 days |
Mice | 153-1666 | Decreased respiratory rate |
Rabbits | ~400 | Nasal discharge and lung congestion |
Monkeys | 210 | Emesis observed |
Liver and Kidney Damage
Chronic exposure to BE has also been linked to liver damage and kidney toxicity secondary to hemolysis. In animal studies, liver tumors were observed in B6C3F1 mice following prolonged exposure . The mechanism behind this carcinogenicity appears to involve oxidative stress mediated by iron accumulation due to hemolysis .
Case Studies and Epidemiological Evidence
While animal studies provide substantial evidence of the toxic effects of BE, human data are more limited. Occupational exposure studies have shown no significant hemolytic effects in workers exposed to low levels of BE . However, case reports indicate severe outcomes following deliberate ingestion or high-level exposure.
Occupational Health Studies
A review of occupational exposure highlighted that while acute effects such as eye and respiratory irritation were common, no consistent evidence of chronic hemolytic effects was found among workers exposed to BE under regulated conditions .
Table 2: Summary of Occupational Exposure Findings
Study Type | Findings |
---|---|
Controlled Human Studies | No adverse hematological effects observed |
Case Reports | Severe hemolysis after high-dose ingestion |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-butoxyethanol in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below OSHA Permissible Exposure Limits (PEL: 25 ppm). Use nitrile gloves and protective eyewear to prevent dermal/ocular exposure. Store separately from oxidizing agents (e.g., peroxides) and strong bases to avoid reactive hazards. Establish emergency shower/eye wash stations within 10 seconds of the work area, and train personnel on decontamination procedures for spills or exposure incidents .
Q. What are the acute health effects associated with this compound exposure?
- Methodological Answer : Acute exposure primarily causes irritation:
- Ocular : Corneal damage via direct contact; immediate flushing with water for ≥15 minutes is critical .
- Dermal : Erythema and chemical burns; remove contaminated clothing and wash with soap/water .
- Inhalation : Respiratory tract irritation (coughing, wheezing); monitor for hemolytic anemia in cases of prolonged exposure .
Q. What are the primary routes of occupational exposure to this compound, and how can they be mitigated?
- Methodological Answer : Primary routes include inhalation (vapors during solvent use) and dermal absorption (liquid handling). Mitigation involves:
- Air Monitoring : Use NIOSH Method 1403 (gas chromatography) to quantify airborne levels .
- Biological Monitoring : Measure urinary butoxyacetic acid (BAA) to assess systemic absorption .
- PPE : Impermeable aprons and face shields for high-concentration tasks .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolic pathways of this compound in mammalian models?
- Methodological Answer : Administer isotope-labeled this compound (e.g., ¹⁴C-labeled) to rodents and collect timed blood/urine samples. Use LC-MS/MS to quantify metabolites like BAA and ethylene glycol. Compare hepatic CYP450 activity (via microsomal assays) between species to identify interspecies metabolic variations .
Q. What analytical methods are considered gold standards for detecting this compound and its metabolites in biological samples?
- Methodological Answer :
- Gas Chromatography (GC) : NIOSH Method 1403 with flame ionization detection (FID) for airborne vapor analysis .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify BAA in urine using isotopic dilution (e.g., deuterated internal standards) .
- Infrared Spectroscopy (IR) : Identify structural features of this compound degradation products in environmental samples .
Q. What are the critical considerations when reconciling contradictory toxicological data on this compound's hematological effects?
- Methodological Answer : Address interspecies variability (e.g., rodents vs. primates) in hemolysis susceptibility by comparing in vitro erythrocyte fragility assays. Evaluate dose-response relationships across studies, noting thresholds for hemolytic onset (e.g., 30–100 mg/kg in rats). Account for confounding factors like coexposure to glycol ether acetates .
Q. How does this compound interact with oxidizing agents, and what precautions are necessary in experimental setups?
- Methodological Answer : this compound forms explosive peroxides upon prolonged exposure to air/light. In reactions with strong oxidizers (e.g., HNO₃), use inert atmospheres (N₂/Ar) and conduct small-scale compatibility tests prior to synthesis. Store in amber bottles with stabilizers (e.g., BHT) .
Q. What strategies exist for reducing body burden of this compound following accidental exposure in research settings?
- Methodological Answer :
- Immediate Decontamination : Remove contaminated clothing and wash skin with polyethylene glycol (PEG-300) to enhance solubility .
- Enhanced Elimination : Hemodialysis may be warranted in severe cases (BAA > 50 mg/L in urine) .
Q. How do thermodynamic models predict the solubility of this compound in mixed solvent systems?
- Methodological Answer : Apply PC-SAFT or CPA equations to model CO₂-2-butoxyethanol-amine ternary systems. Validate predictions against experimental vapor-liquid equilibrium (VLE) data, adjusting binary interaction parameters (kᵢⱼ) for polar/nonpolar solvent mixtures .
Q. What evidence supports or challenges the classification of this compound as a potential human carcinogen?
- Methodological Answer : While IARC classifies it as Group 3 ("not classifiable"), conflicting rodent studies show:
- Negative Carcinogenicity : No tumors in inhalation studies (≤ 100 ppm, 2-year exposure) .
- Epigenetic Effects : DNA hypermethylation in human hepatoma cells (HepG2) at subcytotoxic doses. Researchers should prioritize in vivo genotoxicity assays (e.g., micronucleus tests) and epidemiological cohort studies in occupational settings .
Properties
IUPAC Name |
2-butoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-77-7, 52663-57-7 (hydrochloride salt) | |
Record name | Polyethylene glycol monobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-77-7 | |
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Record name | Ethylene glycol mono-n-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |
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DSSTOX Substance ID |
DTXSID1024097 | |
Record name | 2-Butoxyethanol | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | Ethanol, 2-butoxy- | |
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Record name | 2-Butoxyethanol | |
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Record name | 2-Butoxyethanol | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | 2-BUTOXYETHANOL | |
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Record name | 2-Butoxyethanol | |
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Boiling Point |
340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
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Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
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Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
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Flash Point |
141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | 2-Butoxyethanol | |
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URL | https://haz-map.com/Agents/129 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Butoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-76-2, 9004-77-7, 139754-38-4 | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Butoxyethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol mono-n-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-butyl-omega-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butoxyethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butoxyethan(ol-d) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTOXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0P9XEZ9WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2-butoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ82D818.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3412 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Butoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-BUTOXYETHANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/130 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Butoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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